molecular formula C19H27F3N2O2 B6020672 9-(2-Methoxyethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane

9-(2-Methoxyethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane

Cat. No.: B6020672
M. Wt: 372.4 g/mol
InChI Key: KYBMJVKZFYKCGY-UHFFFAOYSA-N
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Description

“9-(2-Methoxyethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-2,9-diazaspiro[45]decane” is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(2-Methoxyethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane” typically involves multi-step organic reactions. A common approach might include:

    Formation of the spiro linkage: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethoxy group: This step may involve nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Functionalization of the diazaspirodecane core: This can be done through various organic transformations such as alkylation or acylation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“9-(2-Methoxyethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

“9-(2-Methoxyethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “9-(2-Methoxyethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane” would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Modulating biological pathways.

    Enzyme inhibition: Affecting metabolic processes.

    Signal transduction: Influencing cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Spiro compounds: Such as spirooxindoles or spirocyclic lactams.

    Trifluoromethoxy-containing compounds: Such as trifluoromethoxybenzene derivatives.

    Diazaspirodecane derivatives: Compounds with similar spiro linkage and nitrogen-containing rings.

Uniqueness

The uniqueness of “9-(2-Methoxyethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

9-(2-methoxyethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2/c1-25-12-11-23-9-2-7-18(14-23)8-10-24(15-18)13-16-3-5-17(6-4-16)26-19(20,21)22/h3-6H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBMJVKZFYKCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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